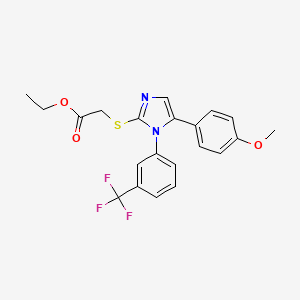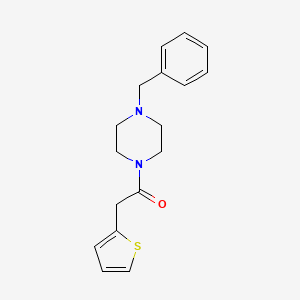
1-(4-Benzylpiperazinyl)-2-(2-thienyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Benzylpiperazinyl)-2-(2-thienyl)ethan-1-one, commonly referred to as BTE, is a synthetic compound that has been studied for its potential applications in biological and medicinal research. BTE is a member of the piperazine family of compounds, which are known for their strong binding affinity and selectivity for various receptors in the body. BTE has been studied for its ability to interact with a variety of receptors, including serotonin, dopamine, and norepinephrine, and has been found to be a promising therapeutic agent for a variety of conditions.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
Catalytic Efficiency in Synthesis : The use of certain catalysts, such as 1,3,5-Tris(hydrogensulfato) benzene, has been demonstrated to facilitate efficient synthesis processes for derivatives including those related to benzylpiperazine. This approach offers advantages like excellent yields and eco-friendly reaction conditions, which could be relevant for synthesizing benzylpiperazine derivatives (Karimi-Jaberi et al., 2012).
Formation of Complexes : Compounds such as "Bis(1-benzylpiperazine-1,4-diium) hexachloridocadmate(II) dihydrate" highlight the ability of benzylpiperazine derivatives to form stable complexes, which could be essential for developing new materials or studying metal-organic interactions (El Glaoui et al., 2010).
Biological Evaluation and Potential Therapeutic Uses
Dopamine Receptor Affinity : Benzylpiperazinyl derivatives have been evaluated for their affinity towards dopamine D(2) and D(4) receptors, suggesting potential applications in developing treatments for neurological disorders. This includes examining chiral benzylpiperazinyl-1-(2,3-dihydro-indol-1-yl)ethanone derivatives for their antipsychotic efficacy, demonstrating the therapeutic potential of these compounds (Zhao et al., 2002).
Propiedades
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-2-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c20-17(13-16-7-4-12-21-16)19-10-8-18(9-11-19)14-15-5-2-1-3-6-15/h1-7,12H,8-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPOJMZAXQGFCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Benzylpiperazinyl)-2-(2-thienyl)ethan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

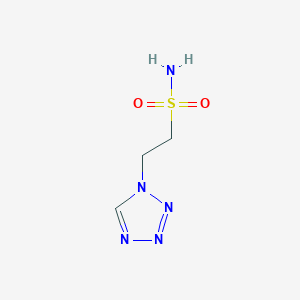

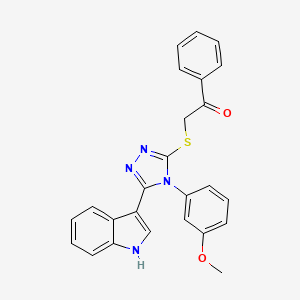
![3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-pentylpropanamide](/img/structure/B2941794.png)
![N-(3-chloro-4-methoxyphenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2941797.png)
![N,N-diethyl-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2941798.png)
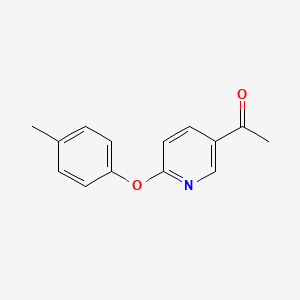
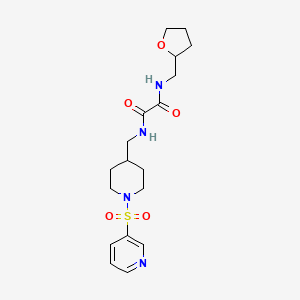
![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-(piperidin-1-ylsulfonyl)phenyl)propanenitrile](/img/structure/B2941802.png)
![Ethyl 1-{6-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carbonyl}piperidine-3-carboxylate](/img/structure/B2941806.png)
![3-(2-fluorobenzyl)-8-(4-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2941807.png)
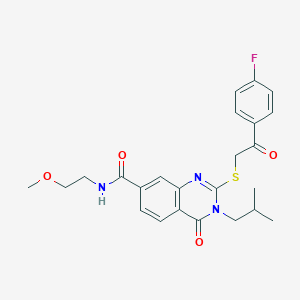
![4-[benzyl(ethyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2941811.png)
